1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea
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Overview
Description
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the p-Tolyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the Urea Derivative: This step involves reacting an isocyanate with an amine to form the urea linkage.
Introduction of the Trifluoromethoxy Group: This can be achieved through nucleophilic substitution reactions using a trifluoromethoxy reagent.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as carbonyl groups.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, trifluoromethoxy reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for targeting specific diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-chlorophenyl)urea: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is unique due to the presence of the trifluoromethoxy group, which can impart distinct chemical and biological properties. This group can influence the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
Properties
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-12-2-6-15(7-3-12)25-11-14(10-17(25)26)24-18(27)23-13-4-8-16(9-5-13)28-19(20,21)22/h2-9,14H,10-11H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKDHOVUQIHQBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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